molecular formula C7H8S3 B081309 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione CAS No. 14085-34-8

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione

Cat. No. B081309
CAS RN: 14085-34-8
M. Wt: 188.3 g/mol
InChI Key: WNPWNYMVKHOGRA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione is a chemical compound with the molecular formula C7H8S3 . It has been identified as a cancer chemopreventive agent .


Synthesis Analysis

The synthesis of 3H-1,2-dithiole-3-thiones, which includes 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione, involves both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring . For example, 4,5-Bis(methylthio)-3H-1,2-dithiole-3-thione was irradiated with a UV lamp for 24 hours in chloroform .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione consists of a seven-membered ring with three sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving 3H-1,2-dithiole-3-thiones, including 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione, are diverse. They can undergo ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione has a melting point of 92 °C and a boiling point of 283.37°C (rough estimate). Its density is approximately 1.3118 (rough estimate) .

Scientific Research Applications

  • Chemical Reactions and Synthesis

    4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione has been studied for its reactivity in chemical synthesis. For example, its reaction with primary and secondary amines to form rearranged and amine-exchanged imines has been explored, suggesting a mechanism involving the addition and elimination of amine on the tetravalent sulfur atom (Tamagaki, Sakaki, & Ōae, 1974).

  • Thermochromic Systems

    Studies have demonstrated the thermochromic properties of compounds derived from 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione. For instance, its photochemical addition to cyclopentene and tetramethylethylene leads to deep blue thiones that are in thermal equilibrium with colorless dimers at ambient temperatures (Mayo & Ng, 1974).

  • Organic Synthesis Methods

    The compound has been used in the synthesis of various organic structures. A study described the preparation of 3H-Benzo[1,2]-dithiole-3-thiones from potassium sulfide and 2-halobenzaldehydes, along with their condensation with active methylene compounds (Jin, Jiang, Gao, Qiang, & Gong, 2011).

  • Formation of Dithiolato-Platinum Complex

    The compound has been used in reactions leading to the formation of a dithiolato-platinum complex. This reaction pathway involved the treatment of di-tert-butylthioketene S-oxide with Lawesson reagent and subsequent reactions with various compounds (Shigetomi, Soejima, Nibu, Shioji, Okuma, & Yokomori, 2006).

  • Synthesis and Reactions with Wittig Reagents

    The behavior of 4,5,6,7-Tetrahydro-3H-1,2-benzo[1,2]dithiole-3-thione with different Wittig and Wittig–Horner reagents has been studied, leading to the synthesis of novel phosphanylidene-benzothiophenethione and benzothiaphosphinine-4-thione derivatives (Ewies, El-Sayed, & Boulos, 2019).

properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzodithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPWNYMVKHOGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)SS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879102
Record name Tetrahydro-1,2-benzodithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione

CAS RN

14085-34-8
Record name 4,5,6,7-Tetrahydro-3H-1,2-benzodithiole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14085-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1,2-benzodithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zang - 2001 - search.proquest.com
Part I. Azinomycin is known to cause DNA crosslink formation. It has been proposed that reaction at aziridine residue proceeds alkylation of DNA by epoxide of azinomycin. Because …
Number of citations: 0 search.proquest.com

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